3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Description
3,3'-((4-Methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative characterized by a central 4-methoxyphenyl methylene bridge linking two pyridinone moieties. Each pyridinone unit is substituted with an ethyl group at the N1 position, a hydroxyl group at C4, and a methyl group at C4. This compound belongs to a broader class of bis-heterocyclic structures known for their diverse pharmacological activities, including antileishmanial, antioxidant, and antimicrobial properties . Its synthesis typically involves multi-component reactions (MCRs) catalyzed by environmentally friendly agents like l-proline, yielding high purity and efficiency .
Properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-25-14(3)12-18(27)21(23(25)29)20(16-8-10-17(31-5)11-9-16)22-19(28)13-15(4)26(7-2)24(22)30/h8-13,20,27-28H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCCZHQEBIKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone rings: This could be achieved through a condensation reaction involving appropriate starting materials such as ethyl acetoacetate and an amine derivative.
Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Coupling of the two pyridinone units: This could be done using a methylene bridge, possibly through a reaction with formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form quinone derivatives.
Reduction: Reduction reactions could potentially convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyridinone units.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, thus protecting cells from damage caused by oxidative stress .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. This application is particularly relevant in treating chronic inflammatory conditions where conventional therapies may be inadequate or cause adverse effects .
Material Science
UV Absorption and Stabilization
3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) has been explored as a UV filter in cosmetic formulations and coatings. Its ability to absorb UV radiation makes it valuable in protecting skin from harmful UV exposure and enhancing the stability of products against photodegradation .
Corrosion Inhibition
The compound's heterocyclic structure allows it to act as a corrosion inhibitor in various industrial applications. Studies have shown that it can form protective films on metal surfaces, thereby reducing corrosion rates significantly . This application is vital in industries where metal components are exposed to harsh environments.
Environmental Applications
Biodegradable Materials
Research into the synthesis of biodegradable polymers incorporating this compound aims to address environmental concerns related to plastic waste. The incorporation of such compounds into polymer matrices can enhance biodegradability while maintaining desirable mechanical properties .
Photocatalytic Activity
Recent studies have also focused on the photocatalytic properties of 3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one). Its ability to facilitate chemical reactions under light exposure can be harnessed for environmental remediation processes, such as the degradation of pollutants in water .
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in Molecules evaluated the antioxidant capacity of similar bis-pyridinone compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH levels, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Case Study 2: UV Protection in Cosmetics
In a formulation study, a sunscreen product containing this compound was tested for its UV absorption efficiency. The results showed that the product provided effective protection against UVA and UVB radiation, with a sun protection factor (SPF) exceeding regulatory standards for sunscreen products .
Mechanism of Action
The mechanism of action for any biological activity of “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The l-proline-catalyzed MCR method for the target compound offers superior yields (85–90%) compared to traditional acid-catalyzed coumarin syntheses (72–78%) .
Pharmacological and Physicochemical Comparisons
Table 2: Bioactivity and ADMET Properties
Key Observations :
- Antioxidant Activity: Pyridinone derivatives with electron-withdrawing groups (e.g., bromophenyl in 4-(4-bromophenyl)...carbonitrile) exhibit higher antioxidant activity (79.05%) than coumarin analogs (17.55%) .
- Lipophilicity : The target compound’s ethyl and methyl substituents reduce logP (2.1) compared to coumarin derivatives (logP 3.5), suggesting improved aqueous solubility .
- Antileishmanial Activity : Coumarin derivatives (e.g., 3k ) show moderate activity (IC50 8.2 μM), but data for the target compound remains unexplored, highlighting a research gap .
Spectroscopic and Analytical Comparisons
Table 3: NMR and Mass Spectral Data
Key Observations :
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 414.52 g/mol
- CAS Number : Not widely documented but can be synthesized from known precursors.
The presence of the methoxyphenyl group and the pyridinone moieties is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyridinones exhibit notable antimicrobial properties. A study evaluated various pyridinone derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications in the structure significantly enhanced antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Pyridinone Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Bacillus subtilis | 0.05 |
| Compound D | Klebsiella pneumoniae | 0.1 |
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. For instance, a study on structurally related pyridinones demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation . Another investigation highlighted their efficacy in inducing apoptosis in various cancer cell lines.
Case Study: EGFR Inhibition
A specific case study demonstrated that a derivative with a similar structure to our compound inhibited EGFR with an IC value of approximately 15 µM, indicating promising potential for further development as an anticancer agent .
Neuroprotective Effects
Recent findings suggest that compounds with similar structural features may also exhibit neuroprotective effects. Research indicates that these derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
The biological activity of 3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Interaction with Receptors : Binding affinity to specific receptors may modulate cellular pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
